molecular formula C14H10N2O3S B4775270 N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B4775270
M. Wt: 286.31 g/mol
InChI Key: RDFVKBBDZCEXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound has gained significant attention due to its potential applications in cancer research, immunology, and neurology.

Scientific Research Applications

N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively used in scientific research as a selective inhibitor of PI3Ks. PI3Ks are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurological disorders.
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3K signaling in various cellular processes and disease models. For example, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been used to study the role of PI3K signaling in cancer cell growth, apoptosis, and metastasis. It has also been used to investigate the role of PI3K signaling in T cell activation and differentiation, as well as in the regulation of synaptic plasticity and neuronal survival.

Mechanism of Action

N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide acts as a competitive inhibitor of ATP binding to the catalytic domain of PI3Ks. This compound binds to the ATP-binding pocket of PI3Ks and prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors, including Akt, mTOR, and PDK1, which regulate various cellular processes.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and suppress metastasis. In T cells, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit T cell activation and differentiation, as well as cytokine production. In neurons, this compound has been shown to regulate synaptic plasticity and promote neuronal survival.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PI3Ks and does not affect other kinases or signaling pathways. This compound has been extensively used in scientific research and has a well-established mechanism of action. However, there are also some limitations to using N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments. This compound has been shown to have off-target effects at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in scientific research. One potential application is in the development of new cancer therapies. PI3K signaling is a promising target for cancer therapy, and N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has shown efficacy in preclinical models of cancer. However, the development of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide as a clinical drug has been hampered by its off-target effects and poor pharmacokinetics. Therefore, there is a need to develop more potent and selective PI3K inhibitors with better pharmacological properties.
Another potential application of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is in the study of neurodegenerative diseases. PI3K signaling has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to promote neuronal survival and regulate synaptic plasticity, making it a promising candidate for the development of new therapies for these disorders.
In conclusion, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of PI3Ks. This compound has potential applications in cancer research, immunology, and neurology. Further research is needed to develop more potent and selective PI3K inhibitors with better pharmacological properties and to explore the potential therapeutic applications of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in various diseases.

properties

IUPAC Name

N-(3-hydroxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-4-1-3-9(7-10)15-14(18)11-8-12(19-16-11)13-5-2-6-20-13/h1-8,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFVKBBDZCEXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49715771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-Hydroxyphenyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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